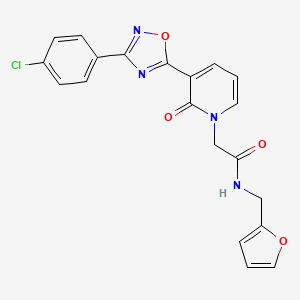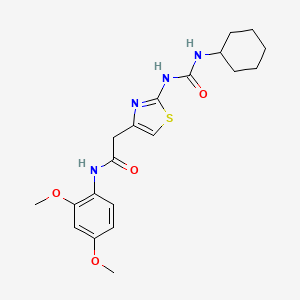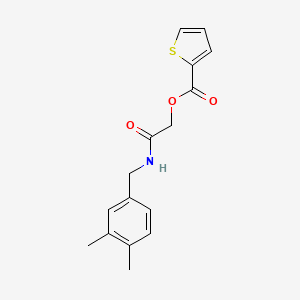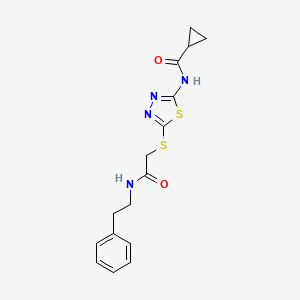![molecular formula C18H12N2O4S B2404577 Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 391866-90-3](/img/structure/B2404577.png)
Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound that contains a benzo[d]thiazol-2-ylmethyl group and a 2-(1,3-dioxoisoindolin-2-yl)acetate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The reaction is typically monitored by thin layer chromatography (TLC) . The solid product is gathered and crystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. The structure is typically characterized by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The reactions are typically characterized by spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. These compounds are typically characterized by their solubility, melting point, and spectroscopic properties .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Agents Benzofused thiazole analogs, including Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, have been acknowledged for their potential in serving as leads for therapeutic agents. Recent studies emphasize the promising antioxidant and anti-inflammatory activities of these compounds. The synthesized benzofused thiazole derivatives exhibit distinct in vitro antioxidant and anti-inflammatory activities. Compounds code 3c, 3d, and 3e have shown remarkable anti-inflammatory activity, while all tested compounds demonstrate potential antioxidant activity against various reactive radical species. This has led to a growing interest in benzothiazole derivatives for their therapeutic potential (Raut et al., 2020).
Benzothiazole in Medicinal Chemistry Benzothiazole is a heterocyclic compound with a wide range of biological activities. It's an integral structure in many natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit various pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, making it a rapidly evolving and significant compound in medicinal chemistry. The substitution on the C-2 carbon atom and C-6 carbon of benzothiazole is known to be the reason for its variety of biological activities, suggesting its significant role in drug discovery and development (Bhat & Belagali, 2020).
Anticancer Potentials The structural activity relationship (SAR) and mechanisms of action of benzothiazole derivatives have been extensively studied for their anticancer potential. These compounds, with various substituents, have been categorized and reviewed for their efficacy in different cancer cell lines. The benzothiazole moiety, influenced by the nature and position of substitutions, has shown potential effects in producing significant lead compounds for cancer therapy. Prominent mechanisms include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation, underscoring the promising scope of benzothiazole derivatives in cancer chemotherapy (Pathak et al., 2019).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c21-16(24-10-15-19-13-7-3-4-8-14(13)25-15)9-20-17(22)11-5-1-2-6-12(11)18(20)23/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEVEZAFBQNRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)
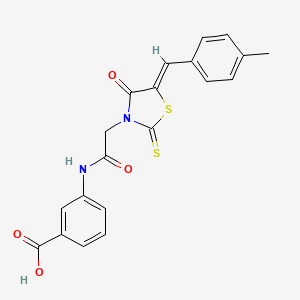



![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)
